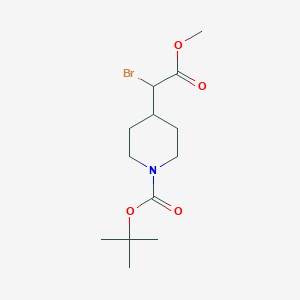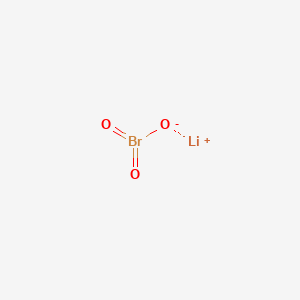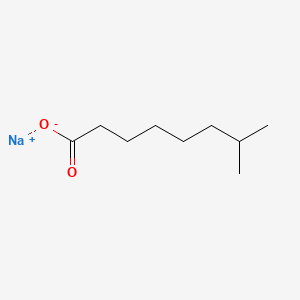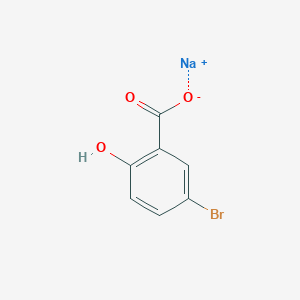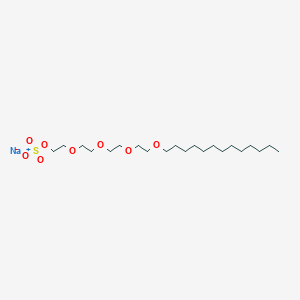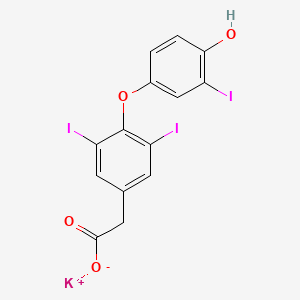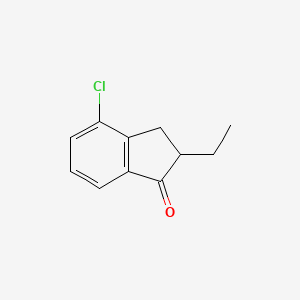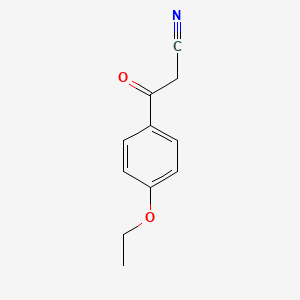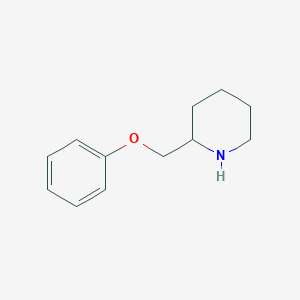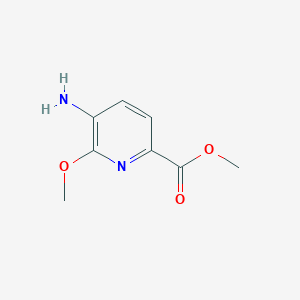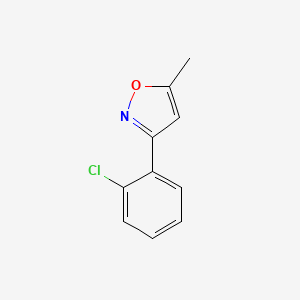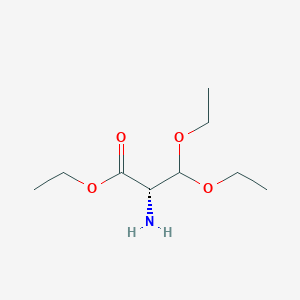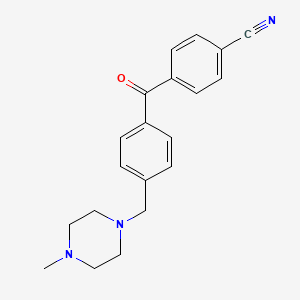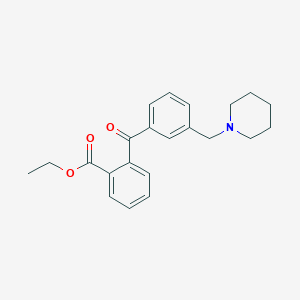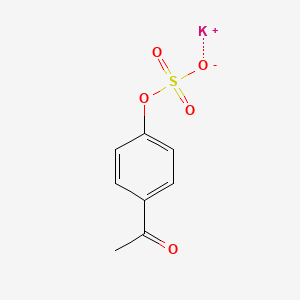
Potassium p-acetylphenyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium p-acetylphenyl sulphate: is a chemical compound with the molecular formula CH₃C(O)C₆H₄OS(O)₂OK . It is a white solid commonly used as an analytical reagent in various fields, such as pharmaceuticals, biotechnology, and environmental science.
准备方法
Synthetic Routes and Reaction Conditions: Potassium p-acetylphenyl sulphate can be synthesized through the sulfonation of p-acetylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: p-Acetylphenol is reacted with concentrated sulfuric acid to form p-acetylphenyl sulphonic acid.
Neutralization: The resulting p-acetylphenyl sulphonic acid is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: Potassium p-acetylphenyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
科学研究应用
Chemistry: Potassium p-acetylphenyl sulphate is used as a specific substrate for enzymatic studies, particularly with arylsulfatase enzymes . It serves as a model compound to study sulfonation and desulfonation reactions.
Biology: In biological research, this compound is used to investigate the metabolism of sulfonated phenolic compounds and their role in cellular processes .
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug metabolism and detoxification pathways .
Industry: In industrial applications, it is used as an analytical reagent for the quantification of sulfonated compounds in various matrices.
作用机制
The mechanism of action of potassium p-acetylphenyl sulphate involves its interaction with specific enzymes, such as arylsulfatases. These enzymes catalyze the hydrolysis of the sulfonate group, leading to the formation of phenolic compounds. The molecular targets include the active sites of these enzymes, where the sulfonate group is cleaved, resulting in the release of the acetylphenol .
相似化合物的比较
Potassium phenyl sulphate: Lacks the acetyl group, making it less reactive in certain enzymatic reactions.
Potassium p-tolyl sulphate: Contains a methyl group instead of an acetyl group, affecting its reactivity and applications.
Potassium p-nitrophenyl sulphate: Contains a nitro group, which significantly alters its chemical properties and reactivity
Uniqueness: Potassium p-acetylphenyl sulphate is unique due to its acetyl group, which imparts specific reactivity and makes it a valuable substrate for studying sulfonation and desulfonation reactions. Its applications in enzymatic studies and analytical chemistry highlight its importance in scientific research .
属性
CAS 编号 |
38533-41-4 |
|---|---|
分子式 |
C8H8KO5S |
分子量 |
255.31 g/mol |
IUPAC 名称 |
potassium;(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S.K/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12;/h2-5H,1H3,(H,10,11,12); |
InChI 键 |
VJNWNNLZAFYJOF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
38533-41-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


